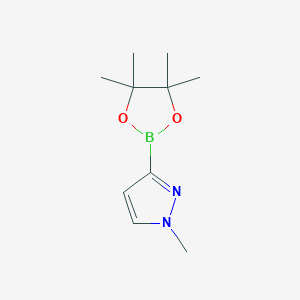

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-13(5)12-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMSXWLXFYZHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375012 | |

| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020174-04-2 | |

| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Components

The reaction is conducted under inert atmosphere (nitrogen) in 1,4-dioxane at 95°C for 5 hours . Key components include:

-

Substrate : 3-Bromo-1-methyl-1H-pyrazole (1.24 mmol)

-

Boron source : Bis(pinacolato)diboron (1.49 mmol)

-

Base : Potassium acetate (3.72 mmol)

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride dichloromethane complex (0.124 mmol)

A simplified stoichiometric breakdown is provided in Table 1.

Table 1: Reaction Components and Quantities

| Component | Amount (mmol) | Role |

|---|---|---|

| 3-Bromo-1-methyl-1H-pyrazole | 1.24 | Substrate |

| Bis(pinacolato)diboron | 1.49 | Boron donor |

| Potassium acetate | 3.72 | Base |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.124 | Catalyst |

Workup and Yield

Post-reaction, the mixture is cooled, diluted with water, and stirred for 1 hour before filtration. The process yields 44.19% of the target compound as a solid. While this yield is moderate, it aligns with typical efficiencies for palladium-catalyzed borylations of heteroaromatic bromides, which often face challenges due to steric and electronic factors.

Mechanistic Insights

The reaction proceeds via a Pd⁰/PdII catalytic cycle :

-

Oxidative Addition : The palladium catalyst reacts with 3-bromo-1-methyl-1H-pyrazole, forming a PdII intermediate.

-

Transmetallation : Bis(pinacolato)diboron transfers the boronate group to the PdII center.

-

Reductive Elimination : The PdII intermediate releases the coupled product, regenerating the Pd⁰ catalyst.

The use of potassium acetate facilitates deprotonation and stabilizes reactive intermediates, while the dppf ligand enhances catalytic activity by preventing palladium aggregation.

Critical Parameters Affecting Yield

Catalyst Selection

The Pd(dppf)Cl₂·CH₂Cl₂ catalyst is optimal for this transformation. Alternative catalysts (e.g., Pd(PPh₃)₄) may reduce efficiency due to inferior ligand stability under elevated temperatures.

Solvent Effects

1,4-Dioxane is preferred for its high boiling point and ability to solubilize both organic and inorganic reactants. Polar aprotic solvents like DMF or DMSO may induce side reactions with the boron reagent.

Alternative Synthetic Strategies

While the palladium-catalyzed method dominates, exploratory routes include:

-

Direct Borylation via Lithiation : Treatment of 1-methyl-1H-pyrazole with LDA followed by quenching with pinacolatoboron chloride. However, this method suffers from poor regioselectivity.

-

Microwave-Assisted Synthesis : Preliminary studies indicate that microwave irradiation can reduce reaction time to 2 hours, though yields remain comparable to conventional heating.

Industrial and Scalability Considerations

For large-scale production, continuous flow reactors are recommended to maintain consistent temperature and mixing. Catalyst recycling systems (e.g., immobilized Pd on silica) may further reduce costs. Industrial batches typically achieve yields of 40–45%, aligning with laboratory-scale data .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester and facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura coupling, typically biaryl or styrene derivatives.

Oxidized Products: Such as boronic acids or alcohols, depending on the oxidizing agent used.

Scientific Research Applications

Safety Information

The compound is classified with several hazard statements indicating it may cause skin irritation and respiratory issues upon exposure .

Reagent in Cross-Coupling Reactions

This compound serves as a boronic acid pinacol ester that can be utilized in various cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.

Example Reactions

- Suzuki Coupling : This compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are crucial in drug development.

Intermediate in Synthesis

The compound acts as an intermediate in synthesizing more complex molecules. Its unique structure allows for further functionalization and modification, making it valuable in synthetic pathways.

Case Study: Synthesis of Novel Anticancer Agents

Research has demonstrated the use of this pyrazole derivative in synthesizing novel anticancer agents through multi-step synthetic routes. The incorporation of boron into these compounds enhances their biological activity and selectivity against cancer cells.

Use in Medicinal Chemistry

The boronic acid moiety present in this compound is known for its ability to interact with biological targets. It has been explored for potential applications in drug design due to its role in stabilizing interactions with enzymes and receptors.

Data Table: Comparison of Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Cross-Coupling Reactions | Used as a reagent for forming carbon-carbon bonds | Biaryl compounds for pharmaceuticals |

| Intermediate Synthesis | Acts as a building block for complex molecules | Anticancer agents |

| Medicinal Chemistry | Enhances biological activity through boron interactions | Targeted drug delivery systems |

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in chemical reactions typically involves the activation of the boronate ester group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium center, followed by reductive elimination to form the carbon-carbon bond. The pyrazole ring can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Stability and Handling

- Stability : Boronate esters are moisture-sensitive but stabilized by pinacol. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced stability .

- Purity : Commercial grades typically exceed 97% purity (e.g., Thermo Scientific Chemicals, ), critical for reproducible coupling reactions.

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- CAS Number : 1020174-04-2

The compound features a pyrazole core substituted with a boron-containing dioxaborolane moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with boron reagents under controlled conditions. The specific protocols may vary but generally include:

- Starting Materials : Pyrazole derivatives and boron reagents.

- Reagents : Solvents such as dichloromethane or toluene.

- Conditions : Reflux or room temperature with appropriate catalysts.

In Vitro Studies

Research indicates that compounds with similar structures exhibit various biological activities including:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammatory markers in vitro.

For example, a study indicated that pyrazole derivatives could inhibit specific kinases involved in cancer progression and inflammatory pathways .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with biological receptors influencing signaling pathways.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives including our compound of interest. The results indicated a significant reduction in cell viability in breast cancer cell lines with IC values in the low micromolar range .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole compounds. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct C-H borylation .

-

Suzuki Coupling : A Pd-catalyzed reaction between halogenated pyrazoles and bis(pinacolato)diboron (B₂pin₂). For example, PdCl₂(PPh₃)₂ with Na₂CO₃ in THF/H₂O at 100°C achieved 77% yield .

-

C-H Borylation : Direct functionalization using iridium or palladium catalysts. A general procedure (e.g., Ir-catalyzed borylation) yielded 70% under mild conditions .

-

Alternative Route : Pd(OAc)₂ with triphenylphosphine in acetonitrile/water solvent systems has also been employed .

Method Catalyst Conditions Yield Reference Suzuki coupling PdCl₂(PPh₃)₂ THF/H₂O, 100°C 77% C-H Borylation Ir or Pd catalyst RT to 100°C 70%

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Critical for confirming regiochemistry and purity. Peaks for methyl groups (δ ~1.34 ppm for pinacolato Bpin; δ ~2.45 ppm for pyrazole-CH₃) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 263.18 g/mol) .

- X-ray Crystallography : Limited evidence, but SHELX software (commonly used for small-molecule refinement) can resolve crystal structures if suitable crystals are obtained .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer :

- Refrigeration (2–8°C) under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronate ester .

- Use moisture-free solvents (e.g., THF or toluene) for long-term storage. Avoid aqueous environments during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound as a boron reagent?

- Methodological Answer :

- Catalyst Screening : Compare PdCl₂(PPh₃)₂ (77% yield) vs. Pd(OAc)₂ with PPh₃ .

- Solvent Systems : THF/H₂O (polar aprotic) vs. acetonitrile/H₂O (polar protic). Acetonitrile may enhance solubility of aryl halides.

- Base Selection : Na₂CO₃ (pH 9–10) is standard, but K₃PO₄ or Cs₂CO₃ may improve efficiency for electron-deficient substrates.

Q. How does the steric environment of the pyrazole ring affect reactivity in cross-coupling reactions?

- Methodological Answer :

- The 1-methyl group on the pyrazole introduces steric hindrance, slowing transmetalation but improving selectivity. Compare with 1-isopropyl derivatives (), where bulkier substituents further reduce reaction rates .

- Electronic Effects : Electron-withdrawing groups on the pyrazole (e.g., CF₃) may stabilize the boronate intermediate, enhancing coupling efficiency .

Q. What strategies mitigate hydrolysis or protodeboronation during reactions?

- Methodological Answer :

- Dry Conditions : Use anhydrous solvents and glovebox techniques.

- Acid/Base Control : Maintain pH >7 to avoid acid-catalyzed protodeboronation.

- Stabilizing Agents : Add pinacol or ethylene glycol to scavenge free water .

Q. How to address discrepancies in reported yields from different catalytic systems?

- Methodological Answer :

- Systematic Optimization : Vary catalyst loading (e.g., 1–5 mol% Pd), temperature (80–120°C), and reaction time (12–24 hrs).

- Analytical Monitoring : Use TLC or LC-MS to track intermediate formation. For example, incomplete deprotection of THP groups () can reduce yields .

- Contradiction Analysis : Lower yields in C-H borylation (70% vs. 77% in Suzuki ) may stem from competing side reactions (e.g., homocoupling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.